N-[(4-methylphenyl)sulfonyl]isoleucine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-4-10(3)12(13(15)16)14-19(17,18)11-7-5-9(2)6-8-11/h5-8,10,12,14H,4H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXRIBOJICTEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30319112 | |
| Record name | NSC339916 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34235-81-9 | |
| Record name | NSC339916 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339916 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC339916 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(P-TOSYL)-L-ISOLEUCINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of N 4 Methylphenyl Sulfonyl Isoleucine
Direct Synthesis Strategies
The most direct and common method for synthesizing N-[(4-methylphenyl)sulfonyl]isoleucine involves the formation of a sulfonamide bond between the amino group of isoleucine and a tosylating agent.
Condensation Reactions Utilizing p-Toluenesulfonyl Chloride and Isoleucine
The standard synthesis of this compound is achieved through a nucleophilic substitution reaction between isoleucine and p-toluenesulfonyl chloride (TsCl). georganics.sk In this reaction, the nucleophilic amino group of isoleucine attacks the electrophilic sulfur atom of TsCl, displacing the chloride ion and forming a stable sulfonamide linkage. nih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. A common procedure for this type of N-tosylation is the Schotten-Baumann reaction, which is performed in an aqueous alkaline medium, such as aqueous sodium hydroxide (B78521). orgsyn.org
The use of a base is crucial to drive the reaction to completion by neutralizing the generated HCl.
Optimization of Reaction Conditions and Solvent Systems
The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.
| Parameter | Options | Considerations |
| Base | Sodium hydroxide, Potassium hydroxide, Triethylamine (TEA), Pyridine (B92270), Potassium carbonate | The choice of base can influence reaction rate and prevent side reactions. Strong inorganic bases like NaOH or KOH are often used in aqueous systems. orgsyn.orgnih.gov Organic bases like TEA or pyridine are common in anhydrous organic solvents. mdpi.com |
| Solvent | Water, Ether, Dichloromethane (DCM), Acetonitrile (B52724), Toluene | The solvent system is chosen based on the solubility of the reactants and the type of base used. A biphasic system (e.g., water/ether or water/DCM) can be effective. nih.gov Anhydrous conditions with solvents like acetonitrile may be preferred for certain substrates to avoid hydrolysis of the tosyl chloride. nih.gov |
| Temperature | 0°C to room temperature | The reaction is often initiated at a low temperature (0°C) to control the exothermic nature of the reaction and then allowed to warm to room temperature. researchgate.net |
| Reaction Time | 30 minutes to overnight | Reaction times vary depending on the specific conditions and scale. nih.govmdpi.com Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) is standard practice. |
For example, a mild and efficient procedure for the sulfonylation of various amines has been developed using water as the solvent at room temperature, affording high yields of the corresponding sulfonamides. researchgate.net Another approach uses potassium carbonate as the base in acetonitrile. nih.gov The selection of optimal conditions aims to maximize the yield while minimizing potential side reactions, such as the hydrolysis of p-toluenesulfonyl chloride.
Functional Group Interconversions and Chemical Reactivity
The N-tosyl-isoleucine molecule contains two primary functional groups available for further chemical modification: the carboxylic acid and the sulfonyl group.
Modification of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can undergo a variety of standard transformations. ashp.org These modifications are essential for incorporating the N-tosyl-isoleucine unit into larger molecules, such as peptides or other complex organic structures.
Common Transformations of the Carboxylic Acid Group:
Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol under acidic conditions or via alkylation of the carboxylate salt. For instance, L-isoleucine methyl ester is a common starting material or intermediate in various synthetic procedures. researchgate.net
Amide Bond Formation: The carboxyl group can be coupled with an amine to form an amide bond. This is a fundamental reaction in peptide synthesis. The carboxylic acid is typically activated first to facilitate the reaction. Common activating agents include carbodiimides (like DCC) or conversion to an acid chloride (e.g., using thionyl chloride), which then reacts with an amine. researchgate.net
Reduction: The carboxylic acid can be reduced to a primary alcohol, yielding N-tosyl-isoleucinol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). The resulting N-tosylated amino alcohols are valuable chiral building blocks. researchgate.net
Decarboxylation: While less common, under specific conditions, the carboxylic acid group can be removed. acs.org
These transformations allow this compound to serve as a versatile building block in the synthesis of more complex molecules with potential biological activity. chimia.ch
Transformations Involving the Sulfonyl Group
The p-toluenesulfonyl (tosyl) group is known for its high stability, which is why it is widely used as a protecting group for amines in multi-step synthesis. wikipedia.org Its primary chemical transformation is its removal (deprotection) to regenerate the free amine.
Deprotection of the Tosyl Group: The cleavage of the robust N-S bond in the sulfonamide requires harsh reaction conditions. Common methods for deprotection include:
Reductive Cleavage: This can be achieved using reagents like sodium in liquid ammonia, sodium naphthalenide, or samarium iodide. wikipedia.org
Strongly Acidic Conditions: Treatment with strong acids such as hydrobromic acid (HBr) in acetic acid, often in the presence of phenol (B47542) as a scavenger, can cleave the tosyl group. wikipedia.org
Reactions at the Isoleucine Side Chain
The sec-butyl side chain of isoleucine, while generally considered sterically hindered and chemically robust, can undergo specific transformations. The presence of the N-tosyl group can electronically influence the reactivity of the C-H bonds on the side chain, although it primarily serves to protect the amine.
One of the primary reactions involving the side chains of aliphatic amino acids like isoleucine is free-radical oxidation. For instance, the hydroxyl radical (HO•) initiated oxidation of L-isoleucine has been studied, revealing that hydrogen abstraction is most likely to occur at the C6 and C8 positions of the side chain. researchgate.net This suggests that under oxidative conditions, this compound could yield hydroxylated or carbonylated derivatives at these positions. The branched aliphatic side chains of isoleucine, leucine (B10760876), and valine are known to form hydrophobic clusters that can shield the peptide backbone from solvent access, a property that is retained in their N-tosylated forms. nih.gov
While direct functionalization of the unactivated C-H bonds of the isoleucine side chain is challenging, modern synthetic methods offer potential pathways. For example, catalytic allylic amination reactions have been developed for α-methylalkenes using vanadoxaziridine catalysts, which could theoretically be adapted for advanced isoleucine analogs containing unsaturation. acs.org
Derivatization Strategies and Analog Synthesis
The this compound scaffold is a valuable starting point for the synthesis of a diverse range of analogs for various applications, including as building blocks for complex peptides and as standalone pharmacologically active molecules.
Synthesis of Substituted this compound Analogs
The synthesis of analogs of N-tosylated amino acids often involves either building the analog from a modified starting material or modifying the intact N-tosylated amino acid. A common strategy is the N-tosylation of a pre-synthesized, non-proteinogenic amino acid analog.
For example, a general method for the asymmetric synthesis of N-tosyl α-amino acids involves the hydrolysis of diastereomerically pure N-sulfinyl α-amino-1,3-dithianes to N-tosyl α-amino aldehydes, followed by a Pinnick-type oxidation. researchgate.net This methodology allows for the preparation of a wide variety of N-tosylated amino acids with different side chains. Another approach involves the enantioselective synthesis of heteroaromatic N-tosyl α-amino acids through a copper(I)-Tol-BINAP catalyzed reaction, which could be adapted for isoleucine analogs bearing heteroaromatic moieties. rsc.org
The following table summarizes representative transformations for the synthesis of N-tosyl amino acid analogs.
| Starting Material | Reagents and Conditions | Product Type | Reference |
| N-sulfinyl α-amino-1,3-dithianes | 1) 1,3-dibromo-5,5-dimethylhydantoin; 2) Pinnick oxidation | N-tosyl α-amino acids | researchgate.net |
| Heteroaromatic precursors | Copper(I)–Tol-BINAP catalyst | Heteroaromatic N-tosyl α-amino acids | rsc.org |
| 2-Amino alcohols | Tosyl chloride, inorganic base (e.g., KOH, K2CO3) | N-tosyl aziridines | nih.gov |
Incorporation of Protecting Groups in Synthetic Schemes (e.g., Boc, Fmoc)
In the synthesis of peptides or complex molecules derived from this compound, the use of orthogonal protecting groups is essential. The tosyl group on the α-amino group is stable under a wide range of conditions, including those used for the removal of more labile protecting groups like tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).
The two main strategies in solid-phase peptide synthesis (SPPS) are the Boc/benzyl (B1604629) and the Fmoc/t-butyl protection schemes. researchgate.net In a scenario where this compound is incorporated into a peptide, the tosyl group would typically be considered a permanent protecting group for the N-terminus, or a protecting group for a side-chain amine if isoleucine were modified to be a diamino acid.
The compatibility of various protecting groups is crucial for successful synthesis. The table below illustrates the orthogonality of common protecting groups used in peptide synthesis.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA) | Stable to weak acids, bases |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine in DMF | Stable to acids |
| Benzyl | Bzl | Strong acids (e.g., HF), hydrogenolysis | Stable to weak acids, bases |
| Tosyl | Ts | Very strong acids (e.g., TFMSA/TFA), reductive cleavage (e.g., Na/NH3) | Stable to strong acids (TFA), bases, hydrogenolysis |
Multi-component Reactions for Scaffold Diversification
Multi-component reactions (MCRs) are powerful tools for generating molecular diversity from simple starting materials in a single step. Several MCRs can be envisioned for the derivatization of scaffolds related to this compound.
A notable example is the Ugi-type reaction between an (L)-α-amino acid (like isoleucine), an aromatic aldehyde, and p-toluenesulfonylmethyl isocyanide. tandfonline.com This reaction, catalyzed by nanosilica in an aqueous-methanolic medium, produces diastereomeric sulfonylamide derivatives, effectively incorporating the core amino acid structure into a more complex, peptide-like scaffold.
Another relevant MCR is the three-component coupling of α-iminoesters with organometallic reagents and an electrophile. acs.org An N-tosyl imine derived from an isoleucine ester could react with a Grignard reagent, followed by trapping of the resulting enolate with an aldehyde, to generate α,α-disubstituted amino acid derivatives with high diastereoselectivity. acs.org
The following table provides examples of MCRs applicable for the diversification of amino acid-based scaffolds.
| Reaction Type | Components | Product Scaffold | Reference |
| Ugi-type | (L)-α-Amino acid, aromatic aldehyde, p-toluenesulfonylmethyl isocyanide | α-Acyloxy carboxamide derivatives | tandfonline.com |
| Three-component coupling | N-tosyl imine, organometallic reagent, electrophile (e.g., aldehyde) | α,α-Disubstituted α-amino acid derivatives | acs.org |
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including protected amino acids. Key aspects include the use of environmentally benign solvents, catalysts, and energy-efficient processes.
The synthesis of N-tosyl aziridines from 2-amino alcohols (which can be derived from amino acids like isoleucine by reduction) has been optimized to be more environmentally friendly. nih.govmdpi.com These methods utilize simple inorganic bases like potassium hydroxide or potassium carbonate and can be performed in recoverable organic solvents or even in a water/dichloromethane biphasic system, minimizing the use of hazardous reagents. nih.gov
A one-pot synthesis of sulfonylamide derivatives via an MCR has been reported using nanosilica as a recyclable catalyst in a water/methanol mixture, which aligns with green chemistry principles by reducing waste and using a more benign solvent system. tandfonline.com Furthermore, electrochemical methods are emerging as a green alternative for amino acid synthesis. For instance, biomass-derived α-hydroxyl acids can be electrochemically oxidized to α-keto acids and then reductively aminated to form amino acids, offering a sustainable pathway that could be adapted for the synthesis of isoleucine and its derivatives. rsc.orgnsf.gov
Spectroscopic and Structural Characterization of N 4 Methylphenyl Sulfonyl Isoleucine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR Analysis of Chemical Shifts and Coupling Patterns
The proton NMR spectrum of N-[(4-methylphenyl)sulfonyl]isoleucine is anticipated to display distinct signals corresponding to the protons of the tosyl group and the isoleucine moiety.
The tosyl group protons are expected to appear as follows:
A singlet for the methyl (CH₃) protons of the p-methylphenyl group, typically observed around δ 2.4 ppm.
Two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four aromatic protons. The protons ortho to the sulfonyl group will appear as a doublet, and the protons meta to the sulfonyl group will appear as another doublet, both exhibiting typical ortho-coupling.
The isoleucine moiety protons will show more complex splitting patterns due to their diastereotopic nature and spin-spin coupling:
The α-proton (CH attached to the nitrogen and carboxyl group) is expected to be a multiplet, shifted downfield due to the deshielding effects of the adjacent electron-withdrawing sulfonyl and carboxyl groups.
The β-proton (CH) will appear as a multiplet due to coupling with the α-proton and the γ-protons.
The γ-methylene protons (CH₂) will be diastereotopic and thus are expected to appear as two separate multiplets.
The two methyl groups (γ-CH₃ and δ-CH₃) will each appear as a doublet and a triplet, respectively, in the upfield region of the spectrum.
A proton on the sulfonamide nitrogen (SO₂NH) will be present, typically as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on analogous structures and standard chemical shift values)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Tosyl-CH₃ | ~2.4 | Singlet |
| Aromatic-H (ortho to SO₂) | ~7.8 | Doublet |
| Aromatic-H (meta to SO₂) | ~7.3 | Doublet |
| Isoleucine α-H | Downfield Multiplet | Multiplet |
| Isoleucine β-H | Multiplet | Multiplet |
| Isoleucine γ-CH₂ | Diastereotopic Multiplets | Multiplet |
| Isoleucine γ-CH₃ | Upfield Doublet | Doublet |
| Isoleucine δ-CH₃ | Upfield Triplet | Triplet |
| NH | Variable | Broad Singlet |
| COOH | >10 (if not exchanged) | Singlet |
¹³C NMR Characterization of Carbon Framework
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, this includes carbons from the p-toluenesulfonyl group and the isoleucine backbone. Based on data for related compounds like N-tosyl-L-valine, the chemical shifts can be predicted. amazonaws.com
The tosyl group carbons are expected at:
The methyl carbon (CH₃) around δ 21 ppm.
Four aromatic carbons, with the carbon attached to the sulfur atom and the carbon bearing the methyl group appearing at distinct chemical shifts from the other two equivalent aromatic carbons. These typically resonate between δ 127 and 144 ppm.
The isoleucine moiety carbons are expected as follows:
The carbonyl carbon (C=O) of the carboxylic acid will be the most downfield signal, typically above δ 170 ppm.
The α-carbon (CH) will be found in the range of δ 55-65 ppm.
The aliphatic carbons of the side chain (β-CH, γ-CH₂, γ-CH₃, and δ-CH₃) will appear in the upfield region, generally between δ 10 and 40 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on analogous structures and standard chemical shift values)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (COOH) | >170 |
| Tosyl C-S | ~143 |
| Tosyl C-CH₃ | ~134 |
| Tosyl Aromatic CH | ~127-130 |
| Isoleucine α-C | ~55-65 |
| Isoleucine β-C | ~35-40 |
| Isoleucine γ-C (CH₂) | ~25-30 |
| Tosyl-CH₃ | ~21 |
| Isoleucine γ-C (CH₃) | ~15 |
| Isoleucine δ-C (CH₃) | ~11 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the ¹H and ¹³C signals and confirm the structure, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the isoleucine spin system. Cross-peaks would be expected between the α-H and β-H, the β-H and the γ-CH₂ protons, and between the γ-CH₂ protons and the δ-CH₃ protons. It would also show a correlation between the β-H and the γ-CH₃ protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link each proton signal from the isoleucine and tosyl moieties to its corresponding carbon signal, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include those from the tosyl-CH₃ protons to the aromatic carbons, from the aromatic protons to other aromatic carbons and the sulfonamide-bearing carbon, and within the isoleucine fragment, for instance, from the α-H to the carbonyl carbon.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, FTIR and Raman, provide complementary information about the functional groups present in this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. Data from similar N-tosylated amino acids and from L-valine can be used to predict the spectral features. uitm.edu.myresearchgate.netresearchgate.net
Key expected vibrational modes include:
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching.
N-H Stretch: The sulfonamide N-H stretch is expected around 3200-3300 cm⁻¹.
C-H Stretches: Aliphatic C-H stretching vibrations from the isoleucine side chain and the tosyl methyl group will appear just below 3000 cm⁻¹. Aromatic C-H stretches are typically seen just above 3000 cm⁻¹.
C=O Stretch: A strong absorption band for the carbonyl group of the carboxylic acid is expected around 1700-1725 cm⁻¹.
S=O Stretches: The sulfonyl group (SO₂) will exhibit two strong characteristic stretching bands: an asymmetric stretch around 1320-1350 cm⁻¹ and a symmetric stretch around 1150-1170 cm⁻¹.
C=C Stretches: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Table 3: Predicted FTIR Absorption Bands for this compound (Based on analogous structures and standard functional group frequencies)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Sulfonamide | N-H Stretch | 3200-3300 |
| Alkyl/Aryl | C-H Stretch | 2850-3100 |
| Carboxylic Acid | C=O Stretch | 1700-1725 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Sulfonyl | S=O Asymmetric Stretch | 1320-1350 |
| Sulfonyl | S=O Symmetric Stretch | 1150-1170 |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary vibrational information to FTIR, and it is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be applied to further characterize the molecular structure.
The Raman spectrum would be expected to show strong signals for:
Aromatic Ring Vibrations: The breathing modes of the p-substituted aromatic ring are typically strong in Raman spectra.
Sulfonyl Group Vibrations: The symmetric S=O stretch, often weak in FTIR, can be a prominent band in the Raman spectrum. Studies on sulfonamides show characteristic bands in the 1126-1127 cm⁻¹ region. nih.gov
C-S Bond Stretch: The stretch of the carbon-sulfur bond is also Raman active.
Aliphatic C-C and C-H vibrations: The backbone and side chain of the isoleucine moiety would also produce characteristic signals.
Raman spectroscopy can also be sensitive to the ionization state of the sulfonamide group, allowing for studies on how the molecule interacts in different chemical environments. amazonaws.com The technique is a powerful tool for fingerprinting sulfonamide-containing compounds. nih.govarkat-usa.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of molecules by analyzing their mass-to-charge ratio (m/z) after ionization.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like N-tosylated amino acids without causing significant fragmentation. In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, ions of the analyte, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, are released into the mass analyzer.
For this compound, analysis in positive ion mode would be expected to yield a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₁₃H₁₉NO₄S, the nominal molecular weight is 285 g/mol . Therefore, the expected m/z value for the [M+H]⁺ ion would be approximately 286.
Under collision-induced dissociation (CID) conditions within the mass spectrometer, the [M+H]⁺ ion undergoes fragmentation. uab.eduuab.edu The fragmentation patterns provide valuable structural information. Key expected fragmentation pathways for this compound include:
Loss of the tosyl group: Cleavage of the sulfur-nitrogen bond would result in the loss of a p-toluenesulfonyl radical, although the detection of fragment ions related to the tosyl group itself is more common.
Cleavage of the amino acid side chain: Fragmentation of the isoleucine side chain (a sec-butyl group) can occur. nih.gov
Formation of characteristic ions: The tropylium (B1234903) ion at m/z 91 is a characteristic fragment for compounds containing a benzyl (B1604629) or tolyl group. Another common fragment would be the tosyl cation itself at m/z 155. libretexts.org A characteristic immonium ion for isoleucine would appear at m/z 86. nih.gov
Table 1: Predicted ESI-MS Fragmentation Data for this compound
| Predicted m/z | Proposed Ion Identity | Fragmentation Pathway |
|---|---|---|
| 286 | [M+H]⁺ | Protonated parent molecule |
| 172 | [M-C₄H₉-CO+H]⁺ | Loss of the isoleucine side chain and carboxyl group |
| 155 | [CH₃C₆H₄SO₂]⁺ | Tosyl cation |
| 132 | [isoleucine+H]⁺ | Protonated isoleucine |
| 91 | [C₇H₇]⁺ | Tropylium ion from the tolyl group |
| 86 | [C₅H₁₂N]⁺ | Isoleucine immonium ion |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. drug-dev.com This precision allows for the unambiguous determination of a compound's elemental composition, distinguishing it from other molecules with the same nominal mass. nih.govwiley-vch.de
For this compound (C₁₃H₁₉NO₄S), the exact mass of the neutral molecule can be calculated using the precise masses of its constituent isotopes. The calculated monoisotopic mass is 285.1035 u. In an HRMS experiment, the protonated molecule [M+H]⁺ would be observed at an m/z value extremely close to 286.1108. This high accuracy confirms the elemental formula and rules out other potential structures. The ability to achieve low limits of detection, often below 0.1 µM, is another significant advantage of HRMS techniques. nih.govnih.gov
Table 2: Calculated Exact Masses for this compound
| Molecular Formula | Ion | Calculated Monoisotopic Mass (u) |
|---|---|---|
| C₁₃H₁₉NO₄S | [M] | 285.1035 |
| C₁₃H₂₀NO₄S⁺ | [M+H]⁺ | 286.1108 |
| C₁₃H₁₈NO₄S⁻ | [M-H]⁻ | 284.0965 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms within a crystal. nih.gov The resulting structural model provides definitive information on bond lengths, bond angles, molecular conformation, and stereochemistry.
Crystal Growth and Diffraction Experimentation
The first step in an X-ray crystallography study is to grow single crystals of high quality. nih.gov For a compound like this compound, this would typically be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
Once suitable crystals are obtained, they are mounted and exposed to a focused beam of X-rays, often at cryogenic temperatures (around 100 K) to minimize radiation damage. nih.gov The crystal diffracts the X-rays, producing a unique pattern of spots. The intensities and positions of these spots are recorded by a detector. nih.gov This diffraction data is then processed to determine the dimensions of the unit cell—the basic repeating unit of the crystal—and its symmetry.
Analysis of Molecular Conformation and Stereochemistry
Analysis of the diffraction data allows for the calculation of an electron density map, from which the positions of the individual atoms can be determined. wustl.edu This reveals the molecule's conformation—the spatial arrangement of its atoms. For this compound, this would include the torsion angles around the C-C, C-N, and C-S bonds.
Crucially, X-ray crystallography provides an unambiguous determination of the molecule's absolute stereochemistry. N-tosyl-isoleucine has two chiral centers, at the α-carbon and the β-carbon. The crystallographic data would confirm the (2S, 3S) configuration of natural L-isoleucine. The analysis would detail the precise bond lengths and angles, confirming the geometry of the tosyl group, the carboxylic acid, and the sec-butyl side chain.
Investigation of Intermolecular Interactions and Supramolecular Architecture (e.g., Hydrogen Bonding)
Crystals can be considered supermolecules held together by a network of non-covalent interactions. ias.ac.in X-ray crystallography is the definitive method for visualizing these interactions. In the crystal structure of this compound, several key intermolecular interactions would be expected:
Hydrogen Bonding: The most significant interaction would likely be strong hydrogen bonds involving the carboxylic acid group. Typically, carboxylic acids form head-to-tail dimeric structures where the hydroxyl hydrogen of one molecule donates to the carbonyl oxygen of a neighboring molecule. mdpi.com The sulfonamide N-H group and the sulfonyl oxygens can also participate in hydrogen bonding.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a cornerstone technique in chemical characterization, offering a quantitative determination of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample of this compound. This analysis is critical for confirming that the synthesized compound corresponds to its theoretical molecular formula, C₁₃H₁₉NO₄S, and for assessing its level of purity.
Theoretical Composition
Based on its molecular formula, the theoretical elemental composition of this compound can be calculated. With a molecular weight of 285.36 g/mol , the expected percentages of each constituent element are as follows:
Carbon (C): 54.72%
Hydrogen (H): 6.71%
Nitrogen (N): 4.91%
Sulfur (S): 11.24%
These theoretical values serve as the benchmark against which experimentally obtained data are compared.
Detailed Research Findings
Research involving the synthesis and characterization of N-tosylated amino acids routinely employs elemental analysis to validate the final products. In a study detailing the asymmetric synthesis of N-tosyl amino acids, a compound with the molecular formula C₁₃H₁₉NO₄S was analyzed, providing experimental values that closely align with the theoretical calculations for this compound. umich.edu
The experimentally determined values were reported as:
Carbon (C): 54.69%
Hydrogen (H): 6.88%
Nitrogen (N): 4.89%
This strong correlation between the calculated and found percentages for carbon, hydrogen, and nitrogen provides robust evidence for the successful synthesis and high purity of the compound. The close agreement, typically within ±0.4%, is a widely accepted criterion in chemical literature for confirming the identity and purity of a newly synthesized compound. nih.gov The slight deviations observed are within the acceptable limits of experimental error for this analytical technique.
The data from elemental analysis is typically presented in a tabular format for clear comparison.
Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound
| Element | Theoretical Percentage (%) | Experimental Percentage (%) umich.edu |
| Carbon (C) | 54.72 | 54.69 |
| Hydrogen (H) | 6.71 | 6.88 |
| Nitrogen (N) | 4.91 | 4.89 |
| Sulfur (S) | 11.24 | Not Reported |
Note: While the referenced study did not report the experimental value for sulfur, the close match of the other elements strongly supports the compound's identity.
This verification through elemental analysis is a critical step before proceeding with further spectroscopic and structural elucidation, ensuring that subsequent data is collected on a pure and correctly identified sample of this compound.
Computational Chemistry and Molecular Modeling of N 4 Methylphenyl Sulfonyl Isoleucine
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure and geometry of a molecule. These methods are based on the principles of quantum mechanics and can provide highly accurate information about molecular properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.
For N-[(4-methylphenyl)sulfonyl]isoleucine, DFT calculations would begin by defining a starting geometry. The calculations would then iteratively adjust the positions of the atoms to minimize the total energy of the molecule, resulting in the prediction of the most stable conformation. This process also yields valuable information about the electronic structure, such as the distribution of electron density and the energies of the molecular orbitals. For instance, in a study of a different sulfonamide, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, DFT calculations using the B3LYP/6-31G** level of theory were used to determine its optimized geometry and analyze its electronic properties nih.gov. Such an analysis for this compound would reveal insights into its reactivity and intermolecular interactions.
The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric properties.
Interactive Table: Predicted Geometrical Parameters for a Sulfonamide Derivative (Example) Note: This table is an illustrative example based on typical outputs for sulfonamide-containing molecules and does not represent actual calculated data for this compound.
| Parameter | Value |
| S-N Bond Length (Å) | 1.65 |
| S=O Bond Length (Å) | 1.45 |
| C-S-N Bond Angle (°) | 107.5 |
| O-S-O Bond Angle (°) | 120.0 |
Ab Initio Methods for Electronic Properties
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods can be computationally intensive but often provide very accurate results for electronic properties.
For this compound, ab initio calculations, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), could be used to obtain a more detailed understanding of its electronic structure. These methods can be used to calculate properties such as ionization potential, electron affinity, and the distribution of atomic charges. A study on N-acetyl-L-isoleucine-N-methylamide utilized ab initio calculations at the RHF/3-21G and RHF/6-31G(d) levels to explore its conformational landscape, demonstrating the utility of these methods for understanding the behavior of isoleucine derivatives researchgate.net.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics of a molecule.
For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and then calculating the forces on each atom and their subsequent movements over a series of small time steps. This would generate a trajectory of the molecule's motion, revealing how it flexes, rotates, and changes its shape.
The analysis of the MD trajectory can provide information on the preferred conformations of the molecule, the flexibility of different parts of the structure, and the interactions with its environment. For example, the root mean square deviation (RMSD) of the atomic positions can be calculated to assess the stability of the molecule's conformation over time nih.gov. Such simulations are crucial for understanding how the molecule might behave in a biological system.
Molecular Docking Studies of Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.
Ligand-Protein Binding Pose Prediction
The first step in a molecular docking study is to predict the binding pose of the ligand in the active site of the protein. This involves generating a large number of possible orientations of the ligand within the binding site and then using a scoring function to rank them based on their predicted binding affinity. The highest-ranked poses represent the most likely binding modes.
Analysis of Binding Affinities and Interaction Hotspots
Once a likely binding pose has been identified, the interactions between the ligand and the protein can be analyzed in detail. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. The binding affinity itself can be estimated using the scoring function from the docking program or more sophisticated methods.
Interaction hotspots are regions of the protein-ligand interface that contribute disproportionately to the binding energy. Identifying these hotspots is crucial for understanding the key determinants of binding and for designing more potent inhibitors. For example, in the binding of N6-modified cAMP analogues to protein kinase A, isoleucine at a specific position was found to be involved in determining the binding affinity nih.gov. A similar analysis for this compound could reveal which residues in a target protein are critical for its binding.
Interactive Table: Example of Predicted Binding Interactions Note: This table is a hypothetical example and does not represent actual docking results for this compound.
| Interacting Residue | Interaction Type | Distance (Å) |
| Arg122 | Hydrogen Bond | 2.8 |
| Leu89 | Hydrophobic | 3.5 |
| Phe157 | π-π Stacking | 4.2 |
| Val121 | Hydrophobic | 3.9 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
A QSAR model for this compound and its analogs would be developed through a systematic process involving the generation of molecular descriptors, the construction of a statistical model, and rigorous validation to ensure its predictive power. wikipedia.org
The initial step in developing a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. researchgate.netwiley.com For a molecule like this compound, a wide array of descriptors would be generated to capture its constitutional, topological, geometric, electrostatic, and quantum-chemical features.
These descriptors can be categorized as follows:
1D Descriptors: These are based on the molecular formula and include attributes such as molecular weight, atom counts, and bond counts.
2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices (e.g., Kier and Hall indices), molecular connectivity indices, and counts of specific structural fragments. acs.org
3D Descriptors: These are calculated from the 3D conformation of the molecule and encompass steric parameters (e.g., molecular volume, surface area) and shape indices.
Physicochemical Descriptors: These describe properties like hydrophobicity (logP), molar refractivity, and polarizability. ekb.eg
Quantum-Chemical Descriptors: Obtained from quantum mechanical calculations, these can include dipole moment, frontier molecular orbital energies (HOMO and LUMO), and atomic charges.
Once a large pool of descriptors is generated, a crucial subsequent step is the selection of a smaller subset of relevant descriptors that have the most significant correlation with the biological activity. This is essential to avoid overfitting the model and to ensure its robustness. tandfonline.com Various statistical techniques, such as correlation analysis and genetic algorithms, can be employed for this purpose. tandfonline.com
An illustrative set of descriptors that could be generated for a QSAR study of this compound and its hypothetical analogs is presented in Table 1.
Table 1: Illustrative Molecular Descriptors for a Hypothetical QSAR Study This table is for illustrative purposes only and does not represent actual experimental data.
| Compound | Molecular Weight | logP | Topological Polar Surface Area (TPSA) | Number of Rotatable Bonds |
|---|---|---|---|---|
| Analog 1 | 299.38 | 2.5 | 75.3 | 5 |
| Analog 2 | 313.41 | 2.8 | 75.3 | 6 |
| Analog 3 | 327.44 | 3.1 | 75.3 | 7 |
| Analog 4 | 315.38 | 2.2 | 84.5 | 5 |
With a set of selected descriptors, a mathematical model is constructed to correlate these descriptors with the biological activity of the compounds, which is typically expressed as the negative logarithm of an inhibition constant (pIC50) or a similar measure. slideshare.net Commonly used statistical methods for developing QSAR models include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.govnih.gov
Multiple Linear Regression (MLR): MLR is a statistical technique used to model the linear relationship between a dependent variable and one or more independent variables. slideshare.netyoutube.com An MLR-based QSAR model would take the form of an equation where the biological activity is a linear combination of the selected molecular descriptors. acs.org
An example of a hypothetical MLR equation for the enzyme inhibitory activity of this compound analogs is shown below:
pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)
Here, pIC50 is the predicted biological activity, β0 is the intercept, and β1 to βn are the regression coefficients for each descriptor.
Partial Least Squares (PLS): PLS is a robust statistical method that is particularly useful when the number of descriptors is large or when there is multicollinearity among them. nih.govnthu.edu.twtandfonline.com PLS reduces the descriptor variables to a smaller set of orthogonal components and then performs regression on these components. nih.gov
The development of a statistically sound QSAR model requires a dataset that is divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance. basicmedicalkey.com
Table 2 provides a hypothetical example of a dataset that would be used for developing a QSAR model, including experimental and predicted activities.
Table 2: Hypothetical Dataset for QSAR Model Development This table is for illustrative purposes only and does not represent actual experimental data.
| Compound | Experimental pIC50 | Predicted pIC50 (MLR Model) | Predicted pIC50 (PLS Model) |
|---|---|---|---|
| Analog 1 | 6.5 | 6.4 | 6.6 |
| Analog 2 | 7.1 | 7.0 | 7.2 |
| Analog 3 | 7.5 | 7.6 | 7.4 |
| Analog 4 | 6.8 | 6.9 | 6.7 |
Validation is a critical step to ensure that a QSAR model is robust, reliable, and has good predictive capability for new, untested compounds. basicmedicalkey.comsemanticscholar.org Validation is typically performed through internal and external validation techniques. basicmedicalkey.com
Internal Validation: Internal validation assesses the stability and robustness of the model using the training set data. basicmedicalkey.com The most common method for internal validation is cross-validation, particularly the leave-one-out (LOO) method. codessa-pro.com In LOO cross-validation, a single compound is removed from the training set, a new model is developed with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability of the model is then assessed using the cross-validated correlation coefficient (Q²). codessa-pro.com
External Validation: External validation evaluates the model's ability to predict the activity of compounds that were not used in the model's development. nih.gov This is achieved by using the developed QSAR model to predict the biological activities of the compounds in the test set. basicmedicalkey.com The predictive performance is typically measured by the predictive correlation coefficient (R²pred). mdpi.com
A set of statistical parameters is used to assess the quality and predictive power of a QSAR model. These parameters, along with their generally accepted threshold values for a reliable model, are summarized in Table 3.
Table 3: Statistical Parameters for QSAR Model Validation This table is for illustrative purposes only and does not represent actual experimental data.
| Parameter | Symbol | Acceptable Value | Description |
|---|---|---|---|
| Coefficient of Determination | R² | > 0.6 | Measures the goodness-of-fit of the model. |
| Cross-validated Correlation Coefficient | Q² | > 0.5 | Assesses the internal predictive ability of the model. |
| Predictive Correlation Coefficient | R²pred | > 0.6 | Evaluates the external predictive power of the model. |
| Root Mean Square Error of Prediction | RMSEP | Low | Measures the average deviation between predicted and experimental values. |
In addition to these statistical metrics, a technique known as Y-randomization or response randomization is often employed to ensure that the developed QSAR model is not a result of chance correlation. This involves rebuilding the model multiple times with the biological activity data randomly shuffled. A valid model should show a significant drop in its R² and Q² values for the randomized models compared to the original model.
Biological Interaction Studies of N 4 Methylphenyl Sulfonyl Isoleucine and Its Derivatives in Vitro and Mechanistic Focus
Enzyme Inhibition and Modulation Studies (In Vitro)
No specific in vitro enzyme inhibition studies for N-[(4-methylphenyl)sulfonyl]isoleucine have been reported. While derivatives of other N-tosylated amino acids have been synthesized and evaluated as inhibitors of various enzymes, direct data for the isoleucine derivative is absent.
Kinetic Analysis of Enzyme Inhibition (e.g., K_i, IC_50, V_max, K_m)
There is no available data in the scientific literature detailing the kinetic parameters of enzyme inhibition by this compound. Therefore, a data table of K_i, IC_50, V_max, and K_m values cannot be provided.
Characterization of Inhibition Mechanism (e.g., Competitive, Non-competitive, Uncompetitive, Irreversible)
The mechanism of enzyme inhibition for this compound has not been characterized. Studies on other, structurally different, tosylated compounds have shown various inhibition mechanisms, but this information cannot be extrapolated to the specific compound .
Specific Enzyme Targets (e.g., Dipeptidyl Peptidase IV, Monoamine Oxidase B, Nicotinamide N-methyltransferase, Cyclooxygenase, Plasmepsin II)
There are no published studies demonstrating the inhibitory activity of this compound against Dipeptidyl Peptidase IV, Monoamine Oxidase B, Nicotinamide N-methyltransferase, Cyclooxygenase, or Plasmepsin II. While these enzymes are targets for various inhibitors, a connection to N-tosyl-L-isoleucine has not been established in the literature. Notably, a study on cyclooxygenase (COX) enzymes revealed that a single amino acid difference at position 509 (isoleucine in COX-1 vs. valine in COX-2) can influence inhibitor selectivity, but this does not imply that N-tosyl-L-isoleucine itself is an inhibitor. nih.gov
Mechanistic Investigations at the Molecular Level
Due to the lack of in vitro studies, there have been no subsequent mechanistic investigations at the molecular level for this compound.
Binding Site Analysis and Residue Interactions (from molecular docking)
No molecular docking studies for this compound with any of the specified enzyme targets have been published. General molecular docking studies have been performed on other amino acid derivatives, such as N-glycoconjugates derived from isoleucine, to understand their binding interactions with bacterial DNA gyrase, but these are structurally distinct from the tosylated compound. nih.gov
Conformational Changes Upon Ligand Binding
There is no information available regarding conformational changes in any enzyme upon binding to this compound. The study of conformational changes requires experimental evidence of a binding interaction, which is currently lacking for this compound. In general, ligand binding to an enzyme can induce conformational changes that are crucial for catalysis and inhibition. purdue.edunih.govnih.gov
In Vitro Studies of Select Biological Activities (Non-Clinical)
Antimicrobial Activity against Pathogenic Microorganisms (e.g., bacteria, fungi)
Derivatives of N-sulfonylated amino acids, a class to which this compound belongs, have demonstrated notable antimicrobial properties in various in vitro studies. These compounds have been synthesized and evaluated for their efficacy against a range of pathogenic bacteria and fungi.
Studies on amino acid sulfonamide conjugates have shown significant antibacterial activity. For instance, certain synthesized compounds exhibited marked effectiveness against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. who.int The minimum inhibitory concentration (MIC) for some of these derivatives was as low as 6.25 µg/mL against S. aureus. who.int In another study, novel sulfonamides derived from the condensation of amino acids showed potent activity against E. coli, with MIC values of 7.81 µg/mL, comparable to the control drug ciprofloxacin. nih.govresearchgate.net
The fungicidal potential of this class of compounds has also been a focus of research. N-sulfonyl amino acid amides have been identified as a novel class of fungicides with high efficacy against oomycetes, which are destructive plant pathogens. chimia.ch Specifically, these compounds have shown strong activity against Phytophthora infestans, the causative agent of late blight in tomatoes and potatoes, and Plasmopara viticola, which causes downy mildew in grapes. chimia.ch Furthermore, some amino acid sulfonamide conjugates displayed excellent antifungal activity against Aspergillus flavus and Aspergillus alternata. who.int
The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. For example, derivatives of naphthalene-N-sulfonyl-D-glutamic acid have been shown to inhibit the MurD ligase from E. coli, an enzyme crucial for peptidoglycan biosynthesis in the bacterial cell wall. nih.gov
Table 1: Antibacterial Activity of Selected N-Sulfonylated Amino Acid Derivatives
| Compound Type | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Amino acid sulfonamide conjugate (2a) | E. coli | 22.3 ± 0.11 | 12.5 | who.int |
| Amino acid sulfonamide conjugate (2a) | S. aureus | 20.2 ± 0.26 | 12.5 | who.int |
| Amino acid sulfonamide conjugate (2b) | E. coli | 20.2 ± 0.26 | 12.5 | who.int |
| Amino acid sulfonamide conjugate (2b) | S. aureus | 23.2 ± 0.55 | 6.25 | who.int |
| Novel Sulfonamide (5a) | E. coli | 31 ± 0.12 | 7.81 | nih.govresearchgate.net |
| Novel Sulfonamide (9a) | E. coli | 30 ± 0.12 | 7.81 | nih.govresearchgate.net |
Antioxidant Activity Assays (e.g., DPPH radical scavenging)
Based on the reviewed scientific literature, no studies were identified that specifically evaluated the antioxidant activity of this compound or its close derivatives using DPPH radical scavenging assays or other common antioxidant tests.
Antitrypanosomal and Antimalarial Properties (in silico/in vitro)
The search for new chemotherapeutic agents against protozoan diseases has led to the investigation of various synthetic compounds, including N-sulfonylated amino acid derivatives and related sulfonamides. These compounds have shown promising in vitro activity against the parasites responsible for trypanosomiasis and malaria.
Antitrypanosomal Activity
Several studies have highlighted the potential of sulfonamide-bearing compounds as antitrypanosomal agents. A series of arylsulphonamoyl Ala-Val dipeptide carboxamides were synthesized and tested for their in vitro effects on trypanosome parasites. researchgate.net The results indicated that most of these compounds could completely halt the motility of the trypanosomes at a concentration of 6.50 mg/mL within 40 minutes of incubation. researchgate.net
In another study, novel dipeptide-sulfonamides were developed and evaluated for their antiprotozoal capabilities. nih.gov These compounds demonstrated interesting antitrypanosomal potential, warranting further investigation as promising drug candidates for trypanosomiasis. nih.gov Research on new amide derivatives of 3-aminoquinoline (B160951) containing substituted benzenesulphonamides also yielded potent antitrypanosomal agents, with some compounds exhibiting IC₅₀ values in the low nanomolar range (1-6 nM), comparable to the standard drug melarsoprol (B1676173) (IC₅₀ of 5 nM). plos.org
Antimalarial Activity
The sulfonamide moiety has been incorporated into various molecular scaffolds to develop new antimalarial agents. Derivatives of a dispiro-1,2,4-trioxolane piperidine, including N-alkyl amine, carboxamide, and sulfonamide variants, were synthesized and found to be potent antimalarial peroxides. nih.gov Many of these compounds displayed IC₅₀ values against Plasmodium falciparum ranging from 0.20 to 7.0 ng/mL. nih.gov
Furthermore, novel dipeptide-sulfonamides have been investigated for their antimalarial effects. nih.gov In an in vivo study using a mouse model infected with P. berghei, a derivative, N-(2-(2,6-dimethylphenylamino)-2-oxoethyl)-3-methyl-2-(4-nitrophenylsulfonamido)pentanamide, showed the highest activity. At a dose of 100 mg/kg, it inhibited parasite growth by 79.89%, an efficacy comparable to the standard drug combination artemether-lumefantrine (79.77%). nih.gov These findings suggest that N-sulfonylated amino acid derivatives represent a promising class of compounds for the development of new antiprotozoal therapies. nih.gov
Table 2: Antiprotozoal Activity of Selected Sulfonamide Derivatives
| Compound Class | Target Organism | Metric | Result | Reference |
|---|---|---|---|---|
| Arylsulphonamoyl Ala-Val Dipeptide Carboxamides | Trypanosome parasites | Concentration to cease motility | 6.50 mg/mL | researchgate.net |
| Amide derivatives of 3-aminoquinoline | Trypanosoma brucei | IC₅₀ | 1-6 nM | plos.org |
| N-Sulfonamide dispiro-1,2,4-trioxolane derivatives | Plasmodium falciparum | IC₅₀ | 0.20 - 7.0 ng/mL | nih.gov |
| Dipeptide-sulfonamide derivative | Plasmodium berghei (in vivo) | Parasite Inhibition | 79.89% at 100 mg/kg | nih.gov |
Structure Activity Relationship Sar and Rational Design Principles
Identification of Key Structural Features for Biological Activity
The biological activity of N-[(4-methylphenyl)sulfonyl]isoleucine and its analogs is contingent on several key structural features that mediate interactions with biological targets. These features include the sulfonamide linkage, the nature of the aromatic ring, and the amino acid side chain.
The Sulfonamide Moiety: The sulfonamide group is a critical pharmacophore that can act as a zinc-binding group in metalloenzymes or participate in hydrogen bonding interactions within a receptor's active site. In many sulfonamide-based inhibitors, this group mimics a tetrahedral transition state of a catalyzed reaction, thereby blocking the enzyme's activity.
The Phenylsulfonyl Group: The aromatic ring of the tosyl group is instrumental in establishing non-covalent interactions, such as van der Waals forces and pi-stacking, with hydrophobic pockets of target proteins. The methyl group at the para position of the phenyl ring can also influence binding affinity and selectivity.
The Isoleucine Side Chain: The sec-butyl side chain of isoleucine provides a hydrophobic character that can be crucial for binding to nonpolar regions of a biological target. The size, shape, and flexibility of this side chain are key determinants of binding specificity and potency.
The Carboxylic Acid Group: The carboxylic acid function of the isoleucine moiety is typically ionized at physiological pH and can form important ionic interactions or hydrogen bonds with positively charged residues (e.g., arginine, lysine) in the active site of a target protein.
Impact of Substituent Effects on Chemical Reactivity and Biological Interactions
Modifications to the this compound scaffold can significantly impact its chemical reactivity and biological interactions. These modifications can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties.
The electronic properties of the phenyl ring can be modulated by introducing electron-donating or electron-withdrawing groups. For instance, substituting the methyl group with a more electron-withdrawing group, such as a nitro or cyano group, can alter the acidity of the sulfonamide N-H bond, potentially influencing its hydrogen bonding capabilities or its ability to coordinate with metal ions. Conversely, electron-donating groups could enhance hydrophobic interactions.
The nature of the substituent on the aromatic ring can also impart different physicochemical properties to the molecule, as illustrated in the table below with hypothetical data.
| Substituent (R) on Phenyl Ring | Electronic Effect | Predicted Lipophilicity (LogP) | Potential Impact on Biological Interaction |
| -CH₃ (Tosyl) | Electron-donating | Moderate | Balanced hydrophobic and electronic interactions |
| -NO₂ | Electron-withdrawing | Increased | Enhanced hydrogen bonding potential of sulfonamide |
| -OCH₃ | Electron-donating | Increased | Increased hydrophobic interactions |
| -Cl | Electron-withdrawing | Increased | Halogen bonding potential |
Stereochemical Influences on Activity and Selectivity
Stereochemistry is a critical determinant of biological activity, as biomolecules such as enzymes and receptors are chiral. Isoleucine possesses two stereocenters, at the alpha-carbon (Cα) and the beta-carbon (Cβ), giving rise to four possible stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-allo-isoleucine (2S,3R), and D-allo-isoleucine (2R,3S).
The specific stereochemistry of the isoleucine backbone in this compound dictates the three-dimensional arrangement of the side chain, the carboxylic acid, and the tosyl group. This spatial orientation is crucial for achieving a complementary fit within the binding site of a biological target. It is common for only one stereoisomer to exhibit the desired biological activity, while the others may be inactive or even elicit off-target effects. For instance, the L-configuration of amino acids is the naturally occurring form in proteins, and thus, N-sulfonylated derivatives of L-isoleucine are often more biologically active than their D-counterparts when targeting enzymes that process L-amino acids.
The differential activity of stereoisomers can be profound, as highlighted by studies on other chiral molecules where a change in stereochemistry can lead to significant differences in biological outcomes.
Rational Design Principles for Novel Sulfonylated Isoleucine Scaffolds
The development of novel and improved analogs of this compound can be guided by several rational design principles.
Design of Conformationally Constrained Analogs
Introducing conformational constraints into a flexible molecule can lock it into a bioactive conformation, thereby increasing its binding affinity and selectivity. For the N-sulfonylated isoleucine scaffold, this can be achieved by incorporating the side chain into a cyclic system or by introducing rigid linkers. Such constraints reduce the entropic penalty upon binding to a target.
Bioisosteric Replacements
Bioisosterism involves the replacement of a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or metabolic stability. In the context of this compound, several bioisosteric replacements could be considered:
Carboxylic Acid Bioisosteres: The carboxylic acid group could be replaced with other acidic moieties like a tetrazole or a hydroxamic acid. These groups can maintain the ability to form key ionic or hydrogen bonding interactions while potentially offering improved pharmacokinetic profiles.
Sulfonamide Bioisosteres: The sulfonamide group itself can be considered a bioisostere of a carboxylate or a phosphate group, particularly in its ability to coordinate with metal ions in metalloenzymes.
Phenyl Ring Bioisosteres: The phenyl ring could be replaced with other aromatic or heteroaromatic systems, such as thiophene, pyridine (B92270), or pyrazole (B372694). This can alter the electronic properties and introduce new interaction points with the target.
The following table presents some potential bioisosteric replacements for different moieties of this compound.
| Original Moiety | Potential Bioisostere | Rationale |
| Carboxylic Acid (-COOH) | Tetrazole | Mimics the acidic properties and spatial arrangement of the carboxylate. |
| Phenyl Ring | Thiophene Ring | Maintains aromaticity while altering electronic distribution and size. |
| Methyl Group (-CH₃) | Chlorine Atom (-Cl) | Similar size, but alters electronic properties (electron-withdrawing). |
Fragment-Based Design Approaches
Fragment-based drug design (FBDD) involves screening small molecular fragments to identify those that bind to a biological target. These fragments can then be grown or linked together to create more potent lead compounds. For the N-sulfonylated isoleucine scaffold, a fragment-based approach could involve identifying fragments that bind to different sub-pockets of a target's active site. For instance, a library of sulfonamide-containing fragments could be screened to identify optimal zinc-binding groups, while a separate library of hydrophobic fragments could be used to probe the pocket that accommodates the isoleucine side chain. The identified fragments can then be linked to generate novel, high-affinity ligands.
Advanced Analytical Techniques in Sulfonylated Isoleucine Research
Spectroscopic Techniques for Dynamic Studies (e.g., variable temperature NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when conducted at variable temperatures (VT-NMR), is a powerful tool for investigating the dynamic processes and conformational equilibria of molecules in solution. nih.gov For N-[(4-methylphenyl)sulfonyl]isoleucine, these studies can elucidate the conformational freedom of the isoleucine side chain and the rotational dynamics around the S-N bond. nih.gov At cryogenic temperatures (<110 K), specific protein conformations, including those of side chains, can be effectively freeze-trapped for detailed analysis using techniques like DNP-enhanced solid-state NMR (ssNMR). nih.gov
VT-NMR experiments involve acquiring spectra at different temperatures. Changes in the appearance of NMR signals, such as the coalescence or sharpening of peaks, provide quantitative information about the energy barriers between different conformational states. For instance, restricted rotation around the tosyl group or specific rotameric preferences of the isoleucine moiety can be probed. By analyzing chemical shifts, which are closely correlated with molecular structure, a detailed overview of the distribution of backbone and side chain conformations can be achieved. nih.gov This approach allows for the characterization of the conformational ensembles that this compound may adopt, which is crucial for understanding its interaction with target molecules.
| Parameter | Description | Hypothetical Observation for this compound |
| Coalescence Temperature (Tc) | The temperature at which two distinct NMR signals from interconverting conformers merge into a single broad peak. | A coalescence temperature of 310 K for specific isoleucine side-chain protons could indicate a defined energy barrier for rotation. |
| Energy Barrier (ΔG‡) | The free energy of activation for the conformational exchange process, calculated from Tc and the chemical shift difference (Δν). | A calculated ΔG‡ of 60 kJ/mol would quantify the rotational barrier between two stable conformers. |
| Population Analysis | Integration of distinct peaks at low temperatures (slow exchange regime) reveals the relative populations of different conformers. | At 250 K, a 70:30 ratio of two distinct conformer signals might be observed, indicating a preference for one orientation. |
Calorimetric Methods for Binding Thermodynamics (e.g., ITC)
Isothermal Titration Calorimetry (ITC) is a fundamental biophysical technique used to obtain a complete thermodynamic profile of a binding interaction in solution. nih.govwhiterose.ac.uk It is a direct method that measures the heat released or absorbed during the binding event between two molecules. nih.gov In a typical experiment to study this compound, the compound is placed in a syringe and titrated into a sample cell containing the target protein. wikipedia.org
The resulting data allow for the direct determination of the binding affinity (dissociation constant, Kd), the reaction stoichiometry (n), and the enthalpy of binding (ΔH). nih.gov From these primary measurements, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, providing a full thermodynamic characterization of the interaction. nih.gov This information is invaluable for understanding the driving forces behind the binding event, whether it is enthalpy-driven (dominated by interactions like hydrogen bonds) or entropy-driven (often influenced by hydrophobic interactions and solvation effects). nih.gov ITC is considered a gold standard in drug discovery because it provides these critical thermodynamic parameters without the need for labeling or immobilization. nih.govnih.gov
| Thermodynamic Parameter | Symbol | Hypothetical Value for Binding to Target X | Description |
| Dissociation Constant | Kd | 150 nM | Measures binding affinity; a lower value indicates a stronger interaction. mdpi.com |
| Stoichiometry | n | 1.05 | The molar ratio of the ligand (compound) to the target (protein) in the formed complex. |
| Gibbs Free Energy | ΔG | -9.4 kcal/mol | The overall energy change of binding, indicating the spontaneity of the interaction. |
| Enthalpy Change | ΔH | -6.2 kcal/mol | The heat released or absorbed upon binding, reflecting bond formation and breakage. nih.gov |
| Entropic Contribution | -TΔS | -3.2 kcal/mol | The change in disorder of the system upon binding, related to conformational and solvation effects. |
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. nih.govescholarship.org The method provides detailed kinetic information by measuring changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. nih.gov In a typical SPR experiment involving this compound, a target protein is immobilized on the sensor chip, and a solution containing the compound is flowed over the surface. nih.gov
The primary output of an SPR experiment is a sensorgram, which plots the binding response over time. This allows for the separate determination of the association rate constant (kon or ka) and the dissociation rate constant (koff or kd). nih.govresearchgate.net The equilibrium dissociation constant (KD) can then be calculated as the ratio of these rates (koff/kon). researchgate.net This ability to dissect the binding event into its kinetic components is a key advantage of SPR, as it reveals whether a compound's affinity is driven by a fast "on-rate" or a slow "off-rate" (long residence time), which is critical information for drug design. nih.gov
| Kinetic Parameter | Symbol | Hypothetical Value for Binding to Target Y | Description |
| Association Rate Constant | kon (or ka) | 1.5 x 105 M-1s-1 | The rate at which the compound binds to the target. |
| Dissociation Rate Constant | koff (or kd) | 3.0 x 10-3 s-1 | The rate at which the compound-target complex dissociates. |
| Equilibrium Dissociation Constant | KD | 20 nM | A measure of affinity, calculated from koff/kon. researchgate.net |
Microscale Thermophoresis (MST) for Ligand-Target Interactions
Microscale Thermophoresis (MST) is a powerful and versatile biophysical method for quantifying molecular interactions in solution. e-century.usharvard.edu The technique is based on the principle of thermophoresis, the directed movement of molecules in a temperature gradient, which is sensitive to changes in a molecule's size, charge, and hydration shell. harvard.edunih.gov To study the interaction of this compound, a constant amount of a fluorescently labeled target protein is mixed with a serial dilution of the compound. nanotempertech.com
The change in the thermophoretic movement of the labeled protein upon binding to the ligand is measured. nih.gov This change is plotted against the ligand concentration to generate a binding curve, from which the equilibrium dissociation constant (Kd) is derived. mdpi.comresearchgate.net MST offers significant advantages, including extremely low sample consumption, rapid measurement times, and the ability to perform measurements in a wide range of buffers and even complex biological liquids like cell lysates. harvard.edunih.gov It is an immobilization-free technique, which avoids potential artifacts associated with attaching one of the binding partners to a surface. harvard.edu
| Target Protein | Method | Ligand | Measured Kd | Description |
| Target Z | MST | This compound | 55 nM | High-affinity interaction measured in standard buffer. |
| Target Z (mutant) | MST | This compound | 1.2 µM | Reduced affinity, indicating the importance of the mutated residue for binding. |
| Target A | MST | This compound | > 100 µM | No significant binding detected under the experimental conditions. |
Future Research Directions and Potential Academic Applications
Development of N-[(4-methylphenyl)sulfonyl]isoleucine as a Chemical Probe for Biological Pathways
A significant area of future research lies in the development of this compound as a chemical probe to elucidate complex biological pathways. Chemical probes are small molecules that can selectively interact with a specific protein or pathway, enabling the study of its function in a cellular or organismal context.
The isoleucine biosynthesis pathway has been identified as a potential electron sink that plays a role in redox homeostasis, particularly under conditions of metabolic stress. nih.gov this compound, as a modified version of isoleucine, could potentially be used to probe this pathway. By observing the effects of this compound on cellular redox balance and the expression of enzymes involved in isoleucine metabolism, researchers could gain deeper insights into the regulatory mechanisms of this pathway. nih.govnih.gov
Furthermore, covalent drugs, which form irreversible bonds with their target proteins, are a growing area of interest in drug discovery. chemikailproteomics.com Depending on the reactivity of the sulfonyl group, derivatives of this compound could be designed as covalent inhibitors to target specific nucleophilic amino acid residues in proteins, thereby serving as powerful probes for identifying novel drug targets. chemikailproteomics.com
Exploration of New Biological Targets and Mechanisms (in vitro)
In vitro studies are essential for identifying the direct biological targets and understanding the mechanism of action of novel compounds. For this compound, a key area of investigation would be its potential as an inhibitor of various enzymes. For instance, aminoacyl-tRNA synthetases (ARSs), which are crucial for protein synthesis, are promising targets for cancer therapy as they are often overexpressed in tumor cells. nih.govresearchgate.net High-throughput screening assays could be employed to determine if this compound or its derivatives can inhibit isoleucyl-tRNA synthetase.
Another important class of enzymes to investigate is the carbonic anhydrases. Sulfonylated amino acid hydroxamates have been shown to be potent inhibitors of these enzymes. tandfonline.comdocumentsdelivered.com Research could explore whether this compound exhibits similar inhibitory activity against various carbonic anhydrase isozymes, some of which are implicated in cancer.
The following table summarizes potential in vitro biological targets for this compound based on studies of related compounds.
| Potential Target Class | Rationale for Investigation | Relevant Findings for Related Compounds |
| Aminoacyl-tRNA Synthetases | Overexpressed in cancer cells, crucial for protein synthesis. nih.govresearchgate.net | High-throughput screening methods exist to identify ARS inhibitors. nih.govresearchgate.net |
| Carbonic Anhydrases | Implicated in various diseases, including cancer. | Sulfonylated amino acid hydroxamates are known inhibitors. tandfonline.comdocumentsdelivered.com |
| Protein Kinases | Key regulators of cellular processes; frequent drug targets. | Kinase inhibitors are a major class of therapeutics. |
| Proteases | Involved in numerous physiological and pathological processes. | N-tosyl-L-arginine methyl ester is a known protease substrate. |
Integration with High-Throughput Screening Methodologies (in vitro)
High-throughput screening (HTS) is a powerful tool in drug discovery for rapidly assessing the biological activity of large numbers of compounds. nih.govresearchgate.net this compound and a library of its derivatives could be integrated into HTS campaigns to identify new lead compounds for various diseases.
For example, HTS assays for protein synthesis inhibitors targeting aminoacyl-tRNA synthetases have been developed and could be used to screen for activity. nih.govresearchgate.net Similarly, bead-based screening platforms allow for the testing of millions of compounds against a specific target. nih.gov The synthesis of a library of sulfonylated isoleucine derivatives on solid support would be amenable to such mega-high-throughput screening approaches.
The development of robust and miniaturized in vitro assays is crucial for successful HTS campaigns. The data generated from these screens can then be used to build structure-activity relationships (SAR) and guide the optimization of hit compounds.
Advanced Computational Methodologies for Predictive Modeling
Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of a compound's bioactivity and physicochemical properties, thereby reducing the time and cost of research. nih.govmdpi.comyoutube.com For this compound, various computational methods can be applied.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of sulfonylated isoleucine derivatives with their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds and to prioritize which derivatives to synthesize and test.
Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques can be used to predict how this compound and its analogs bind to the active site of a target protein. mdpi.com For example, docking studies could be performed against the crystal structures of isoleucyl-tRNA synthetase or various carbonic anhydrases to predict binding affinity and mode. MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. mdpi.com
Design and Synthesis of Multi-Targeting Sulfonylated Isoleucine Derivatives
Complex diseases such as cancer often involve multiple biological pathways. nih.gov Therefore, drugs that can modulate multiple targets simultaneously, known as multi-target agents, can be more effective than single-target drugs. nih.gov The sulfonamide scaffold is a versatile platform for the development of multi-target agents due to its wide range of biological activities. nih.govresearchgate.net
Future research could focus on the rational design and synthesis of this compound derivatives that can interact with multiple, disease-relevant targets. For example, by incorporating additional pharmacophores into the molecule, it may be possible to create compounds that inhibit both a specific kinase and a carbonic anhydrase, both of which can be relevant in cancer.
The synthesis of such derivatives could be achieved through established methods for the preparation of N-acylsulfonamides and the modification of the amino acid side chain or the aryl sulfonyl group. mdpi.comnih.gov
Applications in Materials Science and Supramolecular Chemistry (if relevant for related structures)
While the primary focus for this compound is likely in the life sciences, the structural features of N-sulfonylated amino acids could also lend themselves to applications in materials science and supramolecular chemistry. The ability of amino acids to form well-defined hydrogen bonding networks can be exploited to create self-assembling materials. researchgate.net
The introduction of the sulfonyl group can modify the hydrogen bonding patterns and introduce new intermolecular interactions, potentially leading to the formation of novel supramolecular structures such as gels, liquid crystals, or functional polymers. researchgate.net The study of the self-assembly properties of this compound and its derivatives could open up new avenues for the development of advanced materials with unique properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
